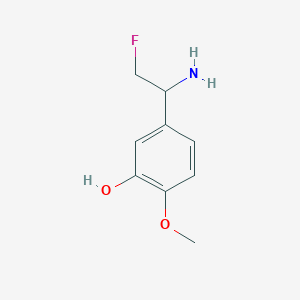

5-(1-Amino-2-fluoroethyl)-2-methoxyphenol

Description

5-(1-Amino-2-fluoroethyl)-2-methoxyphenol is a phenolic derivative characterized by a methoxy group at the 2-position and a 1-amino-2-fluoroethyl substituent at the 5-position of the aromatic ring.

Properties

Molecular Formula |

C9H12FNO2 |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

5-(1-amino-2-fluoroethyl)-2-methoxyphenol |

InChI |

InChI=1S/C9H12FNO2/c1-13-9-3-2-6(4-8(9)12)7(11)5-10/h2-4,7,12H,5,11H2,1H3 |

InChI Key |

SSDHQFUDCOVWEN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CF)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Amino-2-fluoroethyl)-2-methoxyphenol typically involves the introduction of the fluoroethyl group to a methoxyphenol derivative. One common method is the nucleophilic substitution reaction where a fluoroethylamine reacts with a methoxyphenol under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

5-(1-Amino-2-fluoroethyl)-2-methoxyphenol can undergo various types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines and other reduced derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(1-Amino-2-fluoroethyl)-2-methoxyphenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Amino-2-fluoroethyl)-2-methoxyphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxyphenol moiety can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogs include:

Electronic and Physicochemical Properties

- Fluorine vs.

- Aminoethyl vs. Fluoroethyl: The aminoethyl analog (C₉H₁₃NO₂) has higher basicity (pKa ~9–10) due to the free amine, whereas the fluoroethyl derivative’s amino group may exhibit moderated basicity due to fluorine’s inductive effects .

Biological Activity

5-(1-Amino-2-fluoroethyl)-2-methoxyphenol, also known as a derivative of methoxyphenol, has garnered attention in recent years for its potential biological activities. This compound features unique functional groups that may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular structure of 5-(1-Amino-2-fluoroethyl)-2-methoxyphenol can be described as follows:

- Chemical Formula : C₉H₁₃FNO₂

- Molecular Weight : 185.21 g/mol

- Functional Groups :

- Methoxy group (-OCH₃)

- Amino group (-NH₂)

- Fluoroethyl group (-CH₂-CH₂-F)

The presence of these groups suggests potential interactions with biological targets, influencing its pharmacodynamics and pharmacokinetics.

The biological activity of 5-(1-Amino-2-fluoroethyl)-2-methoxyphenol is believed to involve several mechanisms:

- Enzyme Interaction : The amino and fluoroethyl groups may interact with specific enzymes, modulating their activity.

- Receptor Binding : The phenolic structure can engage in hydrogen bonding with receptors, potentially influencing signaling pathways.

- Oxidative Stress Modulation : The compound may exhibit antioxidant properties by scavenging free radicals or modulating oxidative stress responses.

Antitumor Activity

Research indicates that compounds structurally similar to 5-(1-Amino-2-fluoroethyl)-2-methoxyphenol have shown promising antitumor activity:

- In Vitro Studies : A series of fluoro-, methoxyl-, and amino-substituted compounds were synthesized and tested against various cancer cell lines, including MDA-MB-468 (breast cancer) and HT29 (colon cancer). These studies demonstrated low micromolar GI50 values, indicating significant growth inhibition of cancer cells .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 5-(1-Amino-2-fluoroethyl)-2-methoxyphenol | MDA-MB-468 | <1 |

| Similar Compound A | HT29 | <5 |

| Similar Compound B | MCF-7 | <3 |

Anti-inflammatory Effects

Preliminary studies suggest that 5-(1-Amino-2-fluoroethyl)-2-methoxyphenol may possess anti-inflammatory properties. The methoxy group is known to enhance the anti-inflammatory effects of phenolic compounds by inhibiting pro-inflammatory cytokines. Further investigation is required to elucidate the specific pathways involved.

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Case Study 1 : A study on a related methoxyphenol derivative showed significant inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range. This suggests that structural modifications can enhance the anticancer properties of phenolic compounds .

- Case Study 2 : Another investigation into fluoro-substituted ligands revealed that certain derivatives could block the cell cycle in the G2-M phase and induce apoptosis in HeLa cells, highlighting the potential for development as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.